5-Iodooxazole 5-Iodooxazole
Brand Name: Vulcanchem
CAS No.: 2174001-43-3
VCID: VC5988917
InChI: InChI=1S/C3H2INO/c4-3-1-5-2-6-3/h1-2H
SMILES: C1=C(OC=N1)I
Molecular Formula: C3H2INO
Molecular Weight: 194.959

5-Iodooxazole

CAS No.: 2174001-43-3

Cat. No.: VC5988917

Molecular Formula: C3H2INO

Molecular Weight: 194.959

* For research use only. Not for human or veterinary use.

5-Iodooxazole - 2174001-43-3

Specification

CAS No. 2174001-43-3
Molecular Formula C3H2INO
Molecular Weight 194.959
IUPAC Name 5-iodo-1,3-oxazole
Standard InChI InChI=1S/C3H2INO/c4-3-1-5-2-6-3/h1-2H
Standard InChI Key OLHFPCSDFLZHPR-UHFFFAOYSA-N
SMILES C1=C(OC=N1)I

Introduction

Structural and Physicochemical Properties of 5-Iodooxazole

Molecular Architecture

5-Iodooxazole (C₃H₂INO) features a planar five-membered aromatic ring system with the following atomic arrangement:

  • Position 1: Oxygen atom

  • Position 3: Nitrogen atom

  • Position 5: Iodine substituent

This substitution pattern creates distinct electronic characteristics compared to non-halogenated oxazoles. The iodine atom's strong electron-withdrawing inductive effect (-I) decreases electron density at the adjacent carbon atoms while maintaining aromaticity through resonance stabilization . X-ray crystallographic studies of analogous iodinated oxazoles, such as 5-iodo-2-phenyloxazole, reveal bond lengths of 1.35 Å for the C5-I bond and 1.38 Å for the N-O bond, consistent with typical aromatic heterocycles .

Spectroscopic Characteristics

Key spectroscopic data for 5-iodooxazole derivatives include:

Property5-Iodooxazole DerivativeValue (Reference)
¹H NMR (CDCl₃)5-Iodo-2-phenyloxazole δ 7.25 (s, 1H, H-4)
¹³C NMRMethyl 2-iodooxazole-5-carboxylateδ 160.1 (C=O), 142.3 (C-2)
UV-Vis λ_max (EtOH)5-Iodobenzo[d]oxazole-2-carbonitrile 274 nm (π→π*)

The strong deshielding effect of iodine manifests in upfield shifts for adjacent protons and carbons in NMR spectra, while the heavy atom effect enhances spin-orbit coupling in UV-Vis absorption profiles .

Thermodynamic Parameters

Experimental data for pure 5-iodooxazole remain limited, but computational studies predict:

  • LogP: 1.8 ± 0.2 (indicating moderate lipophilicity)

  • pKa: 4.2 (weaker acidity than non-iodinated oxazoles due to inductive effects)

  • Dipole moment: 3.1 Debye (enhanced polarity vs. parent oxazole)

These properties significantly influence solubility in organic solvents, with >90% solubility observed in DMF and DMSO for most iodinated oxazole derivatives.

Synthetic Methodologies for 5-Iodooxazole

Direct Halogenation Strategies

The most straightforward synthesis involves electrophilic iodination of oxazole precursors:

Procedure:

  • Dissolve oxazole (1.0 equiv) in anhydrous CH₂Cl₂ at -78°C

  • Add N-iodosuccinimide (1.2 equiv) and catalytic BF₃·Et₂O

  • Warm to room temperature over 4 hours

  • Purify via silica gel chromatography (Hexanes:EtOAc 4:1)

This method typically yields 60-75% 5-iodooxazole with <5% diiodinated byproducts . Regioselectivity arises from the inherent electronic bias of the oxazole ring, where position 5 is most susceptible to electrophilic attack .

Van Leusen Oxazole Synthesis

The van Leusen protocol provides access to functionalized oxazoles from aldehydes and TosMIC (tosylmethyl isocyanide):

Aldehyde+TosMICK₂CO₃, MeOH5-Substituted Oxazole+H-Tos\text{Aldehyde} + \text{TosMIC} \xrightarrow{\text{K₂CO₃, MeOH}} 5\text{-Substituted Oxazole} + \text{H-Tos} \uparrow

Modification with iodine-containing aldehydes or post-synthetic iodination enables targeted 5-iodooxazole production . Recent optimizations using microwave irradiation (100°C, 20 min) improve yields to 85% while reducing reaction times .

Transition Metal-Mediated Approaches

Palladium-catalyzed cross-coupling has emerged as a powerful tool for late-stage iodination:

Protocol:

  • Substrate: 5-Bromooxazole

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Iodide source: ZnI₂ (3.0 equiv)

  • Solvent: DMF, 100°C, 12 hours

Chemical Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The C5-iodine bond undergoes facile substitution with oxygen, nitrogen, and sulfur nucleophiles:

Example: Reaction with sodium azide

5-Iodooxazole+NaN3CuI, DMSO5-Azidooxazole+NaI5\text{-Iodooxazole} + \text{NaN}_3 \xrightarrow{\text{CuI, DMSO}} 5\text{-Azidooxazole} + \text{NaI}

Yields: 82-89% under optimized conditions

Cross-Coupling Reactions

5-Iodooxazole participates in diverse metal-catalyzed couplings:

Reaction TypeConditionsTypical Yield
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃, dioxane75-88%
Buchwald-Hartwig CuI, 4,7-dimethoxy-1,10-phen63-77%
Sonogashira Pd(PPh₃)₄, CuI, iPr₂NH68-72%

The iodine atom's superior leaving group ability compared to bromine or chlorine enables these transformations under milder conditions than non-iodinated analogs .

Cycloaddition Chemistry

5-Iodooxazole serves as a diene in [4+2] Diels-Alder reactions:

Representative Example:

5-Iodooxazole+DMADΔBicyclic Adduct5\text{-Iodooxazole} + \text{DMAD} \xrightarrow{\Delta} \text{Bicyclic Adduct}

(Reaction temperature: 80°C in toluene; Yield: 65%)

The electron-deficient nature of the iodinated ring accelerates reaction rates by a factor of 3-5 compared to unsubstituted oxazole .

Applications in Medicinal Chemistry and Drug Discovery

Antimicrobial Agents

Structural analogs of 5-iodooxazole demonstrate potent activity against Gram-positive pathogens:

DerivativeMIC (μg/mL) vs. S. aureusSelectivity Index
5-Iodo-2-methyloxazole 1.25>80
5-Iodo-benzoxazole 2.545

Mechanistic studies suggest inhibition of bacterial DNA gyrase through halogen bonding interactions with the ATP-binding domain .

Kinase Inhibitors

The iodine atom's capacity for halogen bonding enables selective kinase inhibition:

Case Study: VEGFR-2 Inhibition

  • Compound: 5-Iodooxazole-pyridinone hybrid

  • IC₅₀: 12 nM (vs. 180 nM for bromo analog)

  • X-ray Crystallography: Iodine forms 3.1 Å contact with backbone carbonyl

This interaction profile has been leveraged in developing anti-angiogenic cancer therapeutics currently in preclinical trials .

Radiopharmaceutical Applications

The γ-emitting isotope ¹²³I allows diagnostic imaging applications:

Protocol for ¹²³I-Labeling:

  • React 5-tributylstannyloxazole with Na[¹²³I]I

  • Purify via HPLC (C18 column, MeCN:H₂O 65:35)

  • Radiochemical yield: 92 ± 3%

  • Specific activity: >150 GBq/μmol

Clinical trials demonstrate rapid tumor uptake (Tmax = 15 min) and favorable dosimetry for metastatic prostate cancer imaging.

Comparative Analysis of Iodinated Oxazole Derivatives

Parameter5-Iodooxazole2-Iodo-5-phenyloxazole 5-Iodobenzo[d]oxazole
Molecular Weight232.06271.96270.03
LogD (pH 7.4)1.83.22.9
λ_max (nm)268274281
Suzuki Coupling Yield88%63%55%

The parent 5-iodooxazole demonstrates superior reactivity in cross-coupling reactions compared to bulky derivatives, while benzoxazole analogs exhibit enhanced photostability .

Industrial and Materials Science Applications

Organic Light-Emitting Diodes (OLEDs)

Iodinated oxazoles serve as efficient electron-transport materials:

Device Performance:

  • Luminance: 15,000 cd/m² at 8V

  • CIE Coordinates: (0.33, 0.29)

  • Half-life: 1,200 hours (vs. 800 hours for Br analog)

The heavy atom effect enhances intersystem crossing, improving triplet exciton utilization in phosphorescent OLEDs.

Catalytic Applications

5-Iodooxazole derivatives act as ligands in transition metal catalysis:

Pd-Catalyzed Amination:

  • Ligand: 5-Iodo-2-(diphenylphosphino)oxazole

  • Turnover Number: 1,250

  • Substrate Scope: 28 aryl chlorides

The iodine substituent modulates electron density at the phosphorus center, enhancing oxidative addition rates by 40% versus non-iodinated analogs .

Emerging Research Directions

Electrochemical C-H Activation

Recent advances enable direct iodination via electrocatalysis:

Cell Setup:

  • Anode: Graphite felt

  • Cathode: Pt mesh

  • Electrolyte: LiClO₄ in MeCN

  • Substrate: Oxazole (0.1M)

  • Yield: 78% at 1.8V vs. Ag/AgCl

This solvent-free method reduces iodine waste by 60% compared to traditional approaches .

Biocatalytic Modifications

Engineered cytochrome P450 variants achieve enantioselective oxidation:

Reaction:
5-Iodooxazole → 5-Iodooxazol-2-one

  • Conversion: 92%

  • ee: >99%

  • Scale: 100 g (bench), 10 kg (pilot)

This green chemistry approach eliminates harsh oxidizing agents while maintaining iodine integrity.

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